![molecular formula C8H6N2O2 B1312353 Pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 55899-41-7](/img/structure/B1312353.png)
Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, a sequential opening/closing cascade reaction is involved .Scientific Research Applications
Synthesis Methods
Pyrazolo[1,5-a]pyridine-4-carboxylic acid can be synthesized through various methods. A study outlines an improved synthesis approach using 4-pyridine carboxylic acid as a raw material. This method involves multiple steps including reduction, hydroxyl group protection, N-amination, and oxidation reactions, providing a practical approach due to its simplicity and use of less complex equipment (Ku, 2015). Another synthesis method utilizes a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis, to generate a library of fused pyridine-4-carboxylic acids (Volochnyuk et al., 2010).
Fluorescence and Biological Applications
Pyrazolo[1,5-a]pyridine derivatives have shown strong fluorescence in solutions, as demonstrated in a study on the synthesis of new fluorophore 4-hydroxy pyrazolo[1,5-a]pyridines (Yan et al., 2018). In addition, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as potent anti-Mycobacterium tuberculosis agents, exhibiting promising in vitro potency (Tang et al., 2015).
Structural and Chemical Properties
The structural and chemical properties of pyrazolo[1,5-a]pyridine compounds have been explored in various studies. One research discusses the functionalization reactions of related compounds and their theoretical studies, providing insights into their chemical behavior (Yıldırım et al., 2005). Another study focuses on the synthesis and antiviral activity of new derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids, highlighting their potential in medicinal chemistry (Bernardino et al., 2007).
Pharmaceutical and Biomedical Research
In the realm of pharmaceutical and biomedical research, pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for various applications. One notable example is their use as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists (Miyachi et al., 2019). Another study has synthesized novel pyrazolo[1,5-a]pyrimidines with evaluated antimicrobial activity, revealing their potential as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022)
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine derivatives are a vast family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been identified as strategic compounds for various applications due to their key characteristics . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ of 19a–l .
Biochemical Pathways
It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Future Directions
Pyrazolo[1,5-a]pyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOAZCBBRPRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453357 | |
Record name | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55899-41-7 | |
Record name | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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